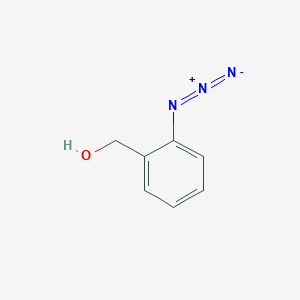

(2-Azidophenyl)methanol

Description

Significance of ortho-Azidobenzyl Alcohol Architecture in Advanced Organic Synthesis

The ortho-azidobenzyl alcohol architecture is of considerable significance in modern organic chemistry due to the dual reactivity of the vicinal azide (B81097) and hydroxyl moieties. This arrangement allows for a range of chemical transformations, making it a versatile precursor for the synthesis of complex molecules and functional materials.

The azide group serves as a versatile functional handle. It can participate in highly efficient and selective "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. nih.govsci-hub.sersc.org This modular approach is widely adopted for the synthesis of diverse molecular architectures, including glycohybrids, peptidomimetics, and other bioactive compounds. sci-hub.sersc.org Furthermore, the azide group can be reduced to a primary amine, serving as a masked amino group, or can undergo the Staudinger reaction with phosphines to form iminophosphoranes, which are intermediates in various transformations. wikipedia.org

The benzylic alcohol group can act as a nucleophile or be derivatized into other functional groups. For instance, it can be used as a spacer or linker arm in bioconjugation applications, influencing the orientation and properties of the resulting bioconjugate. otago.ac.nz The hydroxyl group can also be converted into an ether or ester, or oxidized to an aldehyde or carboxylic acid, providing further avenues for molecular elaboration.

The proximity of the azide and alcohol groups in the ortho-position enables unique intramolecular reactions. Upon thermal or photochemical activation, the aryl azide can generate a highly reactive nitrene intermediate. This intermediate can then undergo intramolecular cyclization with the neighboring hydroxyl group or a derivative thereof, leading to the formation of various heterocyclic compounds. beilstein-journals.orgrsc.org This intramolecular trapping of the reactive nitrene is a powerful strategy for the construction of fused ring systems.

Moreover, the ortho-azidobenzyl moiety has been explored as a protecting group for various functional groups, including alcohols and thiols. researchgate.netnih.gov The stability of the azido (B1232118) group under a range of reaction conditions, coupled with its selective removal, makes it an attractive tool in multi-step synthesis. researchgate.netorganic-chemistry.orguwindsor.ca

Evolution of Research in Azide and Benzylic Alcohol Chemistry Relevant to (2-Azidophenyl)methanol

The development of research on this compound is intrinsically linked to the broader advancements in azide and benzylic alcohol chemistry. The journey began with the discovery and characterization of organic azides in the late 19th century. Phenyl azide was first prepared by Peter Griess in 1864. wikipedia.org Subsequently, the work of Theodor Curtius on the rearrangement of acyl azides laid the foundation for understanding the reactivity of this functional group. wikipedia.orgbritannica.com

For many years, the synthesis of aryl azides primarily relied on the diazotization of anilines followed by reaction with sodium azide, a method that often requires harsh conditions. benthamdirect.com In recent decades, significant efforts have been dedicated to developing milder and more efficient methods for the synthesis of aryl azides, including the use of solid-supported reagents and transition metal-catalyzed reactions. researchgate.netcam.ac.ukresearchgate.net These advancements have made compounds like this compound more readily accessible for research.

The study of the photochemistry of aryl azides has been a particularly active area of research. Early studies focused on the generation and reactivity of nitrene intermediates formed upon photolysis. nih.govacs.org It was discovered that the fate of the nitrene, whether it undergoes intermolecular reactions or intramolecular rearrangements, is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions. beilstein-journals.orgresearchgate.net The photolysis of ortho-substituted aryl azides, in particular, has been shown to lead to the formation of azepines and other heterocyclic structures through ring expansion and cyclization reactions. nih.govacs.org

The advent of "click chemistry," a concept introduced by K. Barry Sharpless in the early 2000s, revolutionized the use of azides in chemical synthesis. nih.govnih.gov The high efficiency, selectivity, and biocompatibility of the CuAAC reaction have made azides, including this compound, popular tools for bioconjugation, drug discovery, and materials science. nih.govsci-hub.sersc.org

The development of protecting group strategies has also played a crucial role. While classical protecting groups for alcohols like ethers and esters have been known for a long time, the unique properties of the azido group have led to the exploration of azido-containing moieties as specialized protecting groups. uwindsor.cawikipedia.orgagroipm.cnunivpancasila.ac.id The ortho-azidobenzyl group, for instance, offers the potential for traceless removal or for subsequent functionalization after deprotection.

Historical Context of Major Discoveries Pertaining to ortho-Substituted Aryl Azides

The chemistry of ortho-substituted aryl azides has a rich history marked by several key discoveries that have shaped our understanding of their reactivity. A significant milestone was the investigation of the thermal and photochemical decomposition of these compounds. It was observed that the presence of an ortho-substituent with a lone pair of electrons or a double or triple bond could lead to intramolecular reactions with the nitrene generated from the azide.

Early work in this area demonstrated that the thermolysis or photolysis of ortho-azidobenzophenones could lead to the formation of 3-phenylanthranils, a class of benzisoxazoles. beilstein-journals.org This represented one of the first examples of an intramolecular cyclization of a nitrene with a neighboring carbonyl group.

Further research into the photolysis of various ortho-substituted aryl azides in the presence of nucleophiles like diethylamine (B46881) revealed the formation of 2-diethylamino-1H-azepine intermediates. acs.org This discovery highlighted the propensity of the initially formed nitrene to undergo ring expansion to a seven-membered ring, which could then be trapped by a nucleophile. The nature of the ortho-substituent was found to significantly influence the outcome of these reactions, with electron-withdrawing groups often favoring the formation of azepine derivatives. researchgate.net

The reaction of ortho-substituted aromatic azides with Lewis acids like boron trichloride (B1173362) or trifluoride was also explored, leading to the formation of fused azoles in high yields. rsc.orgepa.gov This provided a new synthetic route to important heterocyclic scaffolds.

More recently, the unique reactivity of ortho-substituted aryl azides has been harnessed in the development of novel synthetic methodologies. For example, a photochemical strategy for the synthesis of ortho-aminophenols has been developed, which involves the dearomative-rearomative coupling of aryl azides with alcohols. nih.gov This process proceeds through the formation of a seven-membered ring azepine intermediate, showcasing the continued relevance of the fundamental reactivity patterns discovered decades ago.

The following table provides a summary of key discoveries in the field of ortho-substituted aryl azides:

| Year | Discovery | Significance |

| 1864 | Peter Griess synthesizes phenyl azide. wikipedia.org | Marks the beginning of organic azide chemistry. |

| 1972 | Richard Sundberg and colleagues report on the photolysis of ortho-substituted aryl azides in diethylamine, leading to the formation of 2-diethylamino-1H-azepine intermediates. acs.org | Demonstrates the ring expansion of the nitrene intermediate and its trapping by a nucleophile. |

| 1988 | Spagnolo and Zanirato investigate the reaction of ortho-substituted aromatic azides with boron trihalides. rsc.orgepa.gov | Provides a new method for the synthesis of fused azole heterocycles. |

| 2023 | A photochemical strategy for ortho-aminophenol synthesis via dearomative-rearomative coupling of aryl azides and alcohols is reported. nih.gov | A modern application of the fundamental reactivity of ortho-substituted aryl azides for the synthesis of valuable compounds. |

Structure

3D Structure

Properties

IUPAC Name |

(2-azidophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMVEVLFARNQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314558 | |

| Record name | 2-Azidobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-76-3 | |

| Record name | 2-Azidobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20615-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azidobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Azidophenyl Methanol

Strategies for ortho-Azide Introduction to Benzylic Alcohol Precursors

The targeted synthesis of (2-azidophenyl)methanol hinges on the effective introduction of the azide (B81097) functionality at the ortho position of the benzyl (B1604629) alcohol. Three primary methodologies have been established for this purpose, each with its own set of advantages and considerations.

Nucleophilic Substitution Routes to this compound

One common approach for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as (2-bromophenyl)methanol, with an azide salt. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), to facilitate the displacement of the leaving group by the azide anion. The reaction generally proceeds at room temperature or with gentle heating to drive the conversion to completion.

| Starting Material | Reagent | Solvent | Temperature | Product |

| (2-Bromophenyl)methanol | Sodium Azide (NaN₃) | DMSO or Acetonitrile | Room Temperature to slight elevation | This compound |

This method offers a direct route to the desired product, leveraging the good leaving group ability of halides. The choice of solvent is crucial to ensure sufficient solubility of the reagents and to promote the SNAr (Nucleophilic Aromatic Substitution) mechanism.

Diazotization and Azide Displacement Approaches

A widely used and effective method for introducing an azide group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by displacement with an azide salt. In the context of synthesizing this compound, the starting material is (2-aminophenyl)methanol.

The process begins with the diazotization of the amino group using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. Subsequently, a solution of sodium azide is added to the diazonium salt solution. The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, leading to the formation of this compound.

A general procedure involves suspending the aniline (B41778) derivative in an aqueous acidic solution, cooling it in an ice-water bath, and then adding a solution of sodium nitrite dropwise. After a short stirring period, a solution of sodium azide is introduced, and the reaction is allowed to proceed to completion. The product can then be extracted with an organic solvent.

| Starting Material | Reagents | Temperature | Key Intermediate |

| (2-Aminophenyl)methanol | 1. Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 2. Sodium Azide (NaN₃) | 0-5 °C | 2-(Hydroxymethyl)benzenediazonium chloride |

This two-step, one-pot procedure is a reliable method for the synthesis of aryl azides from readily available anilines. kkwagh.edu.in

Reduction of Corresponding Carbonyl Derivatives to this compound

An alternative strategy involves the reduction of the corresponding ortho-azido carbonyl compound, namely 2-azidobenzaldehyde (B97285). This approach is advantageous when 2-azidobenzaldehyde is more readily accessible than the corresponding benzyl halide or amine. The reduction of the aldehyde functionality to a primary alcohol can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. A study on the reduction of nitroarenes to their corresponding amines also demonstrated the reduction of 2-nitrobenzyl alcohol to 2-aminobenzyl alcohol using NaBH₄ in a THF-water mixture in the presence of charcoal, highlighting the utility of this reagent for similar reductions. researchgate.net While specific yields for the reduction of 2-azidobenzaldehyde to this compound with NaBH₄ are not extensively reported, the general efficiency of this reagent for aldehyde reductions suggests it is a viable method.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be employed for the reduction of 2-azidobenzaldehyde. nih.gov Due to its high reactivity, the reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. While LiAlH₄ is highly effective, it is less chemoselective than NaBH₄ and will also reduce other functional groups, which needs to be considered in the context of more complex molecules.

| Starting Material | Reducing Agent | Solvent | Product |

| 2-Azidobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

| 2-Azidobenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |

Chemo- and Regioselective Synthesis Considerations

Chemoselectivity: In the synthesis of this compound, chemoselectivity is a key consideration, particularly in the reduction of 2-azidobenzaldehyde. The chosen reducing agent must selectively reduce the aldehyde group without affecting the azide functionality. Sodium borohydride is generally the preferred reagent for this purpose due to its milder nature compared to lithium aluminum hydride, which could potentially reduce the azide group. When starting from precursors with multiple functional groups, the reaction conditions must be tailored to target the desired transformation exclusively. For instance, in the diazotization route, the low temperature is crucial to prevent unwanted side reactions of the diazonium salt.

Regioselectivity: The regioselectivity of the azide introduction is primarily determined by the starting material. In the nucleophilic substitution and diazotization routes, the ortho position of the functional group is pre-defined by the precursor ((2-bromophenyl)methanol or (2-aminophenyl)methanol). This ensures the exclusive formation of the desired ortho-azido isomer. In broader contexts of synthesizing substituted benzyl alcohols, regioselectivity in reactions like acid-catalyzed cycloalkylation of benzylbenzylic alcohols has been observed to be dependent on the structure of the starting material. rsc.org However, for the specific synthesis of this compound via the outlined methods, regioselectivity is inherently controlled.

Optimization of Reaction Conditions and Isolation Procedures

Optimization of Reaction Conditions: The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters.

Temperature: For the nucleophilic substitution reaction, while it can proceed at room temperature, gentle heating may be required to increase the reaction rate and ensure complete conversion. In the diazotization reaction, maintaining a low temperature (0-5 °C) is critical for the stability of the diazonium salt intermediate. kkwagh.edu.in For the reduction with NaBH₄, the reaction is typically conducted at room temperature.

Solvent: The choice of solvent is crucial. In nucleophilic substitution, polar aprotic solvents like DMSO or acetonitrile are effective. nih.gov For diazotization, an aqueous acidic medium is standard. In reduction reactions, alcoholic solvents are suitable for NaBH₄, while anhydrous ethers are necessary for LiAlH₄.

Reaction Time: The reaction time should be monitored to ensure the reaction goes to completion without the formation of significant byproducts. Techniques like Thin Layer Chromatography (TLC) can be used to track the progress of the reaction.

Isolation and Purification Procedures: After the reaction is complete, a systematic workup and purification procedure is necessary to isolate the this compound in high purity.

Extraction: The product is typically extracted from the aqueous reaction mixture using an organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic layers are then combined and washed with water and brine to remove any residual inorganic salts and other water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: The crude product is often purified by column chromatography on silica (B1680970) gel. scielo.br The choice of eluent system depends on the polarity of the compound and any impurities present. A common solvent system for the purification of moderately polar compounds like this compound is a mixture of hexane (B92381) and ethyl acetate. scielo.br The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the purified this compound.

Comprehensive Reactivity and Transformation Pathways of 2 Azidophenyl Methanol

Azide (B81097) Group Transformations

The azide moiety in (2-Azidophenyl)methanol is a versatile functional group that participates in a variety of chemical transformations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst. beilstein-journals.orgnih.gov The copper(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663), with a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org

This compound can serve as the azide component in CuAAC reactions, reacting with various alkynes to form the corresponding 1,2,3-triazole-fused oxazepines in good yield. nih.govresearchgate.net The reaction is characterized by its high regioselectivity, exclusively yielding the 1,4-isomer. nih.gov The resulting triazole ring is a stable aromatic heterocycle with a strong dipole moment, making it a valuable linker in various applications. nih.gov

However, in some cases, the CuAAC reaction of ortho-azido substituted polycyclic systems, such as 2-(2-azidophenyl)-4,5-diaryloxazoles, can lead to an alternative reaction pathway where the reduction of the azide to an amine predominates over the expected cycloaddition. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| This compound, Ethynylbenzene, Cyclohexyl isocyanide | CuI, Pd(OAc)2, O2, DMF, 120 °C | 1,2,3-Triazole-fused oxazepine | Good |

| 2-(2-Azidophenyl)-4,5-diphenyloxazole, Arylacetylene | CuSO4/ascorbate | 2-(2-Aminophenyl)-4,5-diphenyloxazole (reduction product) | 73–99% |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a metal catalyst. wikipedia.orgmagtech.com.cnresearchgate.net This catalyst-free approach is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern. nih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy. nih.govnih.gov

This compound, as an azide-containing molecule, can participate in SPAAC reactions. For instance, the reaction between cyclooct-2-yn-1-ol and 2-(azidophenyl)boronic acid proceeds rapidly at room temperature with complete regioselectivity to yield a triazole with a boronate ester group. nih.gov The kinetics of SPAAC reactions can be influenced by the structure of both the azide and the cyclooctyne. nih.govscispace.com

| Cyclooctyne Derivative | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Cyclooctyne | Benzyl (B1604629) azide | ~0.002 |

| Difluorinated cyclooctyne (DIFO) | Benzyl azide | ~1 |

| Dibenzocyclooctyne (DIBO) | Benzyl azide | Two orders of magnitude higher than cyclooctyne |

Thermal or photochemical decomposition of aryl azides, including this compound, leads to the extrusion of dinitrogen gas and the formation of a highly reactive intermediate known as a nitrene. wikipedia.orgscispace.comrsc.org

The nitrene generated from the decomposition of this compound can undergo various intramolecular reactions. Aryl nitrenes are known to undergo ring expansion to form seven-membered ring cumulenes, as well as ring-opening and nitrile formation. wikipedia.org These reactions often proceed through complex pathways involving diradical intermediates. wikipedia.org The specific products formed depend on the reaction conditions and the structure of the starting azide.

Nitrenes can exist in either a singlet or a triplet spin state. wikipedia.org The ground state of most aryl nitrenes is a triplet state. researchgate.net The spin state of the nitrene plays a crucial role in determining the stereochemical outcome of its reactions. nih.gov Singlet nitrenes typically react with retention of configuration, while triplet nitrenes react in a stepwise manner, which can lead to a mixture of stereoisomers. wikipedia.org The energy difference between the singlet and triplet states can be small in some cases, allowing for interconversion at room temperature. wikipedia.org The formation of either the singlet or triplet nitrene can be influenced by the method of generation (photochemical vs. thermal) and the presence of sensitizers. wikipedia.orgscispace.com

The azide group of this compound can be readily reduced to the corresponding primary amine, (2-aminophenyl)methanol. This transformation is a common and useful method for the synthesis of primary amines. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aryl azides include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas is an effective method. masterorganicchemistry.comorganic-chemistry.org

Metal-Mediated Reductions: Reagents like sodium borohydride (B1222165) in the presence of cobalt(II) chloride can chemoselectively reduce azides. mdma.chsemanticscholar.org

Staudinger Reaction: The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis, yields the amine. wikipedia.org

Hydrogen Sulfide: H₂S can also be used to reduce aryl azides, a reaction that has found application in the development of fluorescent probes for H₂S detection. nih.gov

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Typically room temperature, atmospheric pressure | Common and efficient method. masterorganicchemistry.comorganic-chemistry.org |

| NaBH₄/CoCl₂·6H₂O | Aqueous media, 25 °C | Chemoselective reduction. mdma.ch |

| LiAlH₄ | Anhydrous ether or THF | Powerful reducing agent, less selective. masterorganicchemistry.com |

| Triphenylphosphine (Staudinger Ligation) | Two-step process involving hydrolysis | Mild conditions, bioorthogonal potential. wikipedia.org |

| H₂S | Aqueous buffer | Mechanism involves the hydrosulfide (B80085) anion (HS⁻). nih.gov |

Thermal Decomposition and Nitrene Formation Pathways

Hydroxyl Group Transformations

The primary alcohol functionality of this compound can undergo a variety of common organic transformations.

The hydroxyl group can be oxidized to the corresponding aldehyde, 2-azidobenzaldehyde (B97285), using a range of oxidizing agents. Mild and selective oxidation methods are often preferred to avoid over-oxidation to the carboxylic acid and to prevent unwanted reactions with the azide group. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. The resulting 2-azidobenzaldehyde is a valuable synthetic intermediate for the construction of various nitrogen-containing heterocycles.

| Oxidizing Agent | Product | Reaction Condition |

| Pyridinium chlorochromate (PCC) | 2-Azidobenzaldehyde | Anhydrous dichloromethane (B109758) |

| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | 2-Azidobenzaldehyde | Low temperature (-78 °C) |

The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. masterorganicchemistry.com This reaction, known as Fischer esterification when using a carboxylic acid, is an equilibrium process. masterorganicchemistry.com

Etherification can be accomplished through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. These derivatization reactions are useful for introducing different functional groups or protecting the hydroxyl group during subsequent transformations.

Interplay Between Azide and Hydroxyl Functionalities

The proximity of the azide and hydroxyl groups on the aromatic ring allows for intramolecular reactions, providing a powerful strategy for the synthesis of fused heterocyclic systems.

Intramolecular cyclization reactions of this compound and its derivatives can be triggered by various stimuli, including heat, light, or chemical reagents. For example, upon reduction of the azide to an amine, the resulting (2-aminophenyl)methanol can undergo intramolecular cyclization.

A notable example is the Staudinger/aza-Wittig reaction, where an azido (B1232118) ester is treated with a phosphine. nih.gov The initially formed iminophosphorane can undergo an intramolecular aza-Wittig reaction with a proximate ester group to form a cyclic imine, which can then tautomerize or be further transformed. This strategy has been employed in the synthesis of oxazoline (B21484) derivatives. nih.gov

Furthermore, photochemical decomposition of the azide to a nitrene can be followed by intramolecular trapping by the hydroxyl group or a derivative thereof, leading to the formation of nitrogen-containing heterocycles. The specific outcome of these cyclization reactions is highly dependent on the substrate structure, reaction conditions, and the nature of any additional reagents present.

Tandem and Cascade Processes Involving Both Groups

Tandem and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thus minimizing waste and improving efficiency. This compound is an excellent substrate for such processes, as the azide and methanol (B129727) functionalities can be manipulated sequentially to build fused heterocyclic systems.

A prominent example of a cascade process involving a derivative of this compound is the Staudinger/intramolecular aza-Wittig reaction. nih.govscispace.com This sequence typically begins with the oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-azidobenzaldehyde. This intermediate, without isolation, can then be subjected to reaction with a phosphine, such as triphenylphosphine.

The reaction cascade proceeds via two key transformations:

Staudinger Reaction: The azide group reacts with the phosphine to form an iminophosphorane intermediate, with the concomitant release of dinitrogen gas. beilstein-journals.org

Intramolecular Aza-Wittig Reaction: The newly formed iminophosphorane, which is a potent nucleophile, immediately reacts with the adjacent aldehyde group. This intramolecular cyclization results in the formation of a new heterocyclic ring. scispace.com

This one-pot sequence effectively transforms the linear azido-alcohol precursor into polycyclic N-heterocycles. For instance, the reaction of 2-azidoethoxy-benzaldehydes with triphenylphosphine leads to the formation of tricyclic β-lactams when ketenes are used as trapping agents. nih.gov The versatility of this method has been demonstrated in the synthesis of various fused heterocycles, including quinazolines and related alkaloid structures. scispace.commdpi.com

The table below summarizes findings for analogous tandem Staudinger/intramolecular aza-Wittig reactions, illustrating the utility of this pathway for building complex molecular scaffolds from azido-aldehydes.

Table 1: Examples of Tandem Staudinger/Intramolecular Aza-Wittig Reactions of Azido-Aldehydes This table presents data for compounds analogous to the oxidized form of this compound to illustrate the reaction pathway.

| Starting Material (Azido-Aldehyde) | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(2-Azidoethoxy)benzaldehyde | Triphenylphosphine, Homophthalic anhydride | CH2Cl2, rt | Polycyclic Lactam | 99 | nih.gov |

| 2-(3-Azidopropoxy)benzaldehyde | Triphenylphosphine | Dichloromethane, rt | Seven-membered cyclic imine | - | scispace.com |

| 3-(o-Azidophenyl)quinolin-2-one | Trimethylphosphine | Nitrobenzene, 150–180°C, MW | Cryptotackieine | 40 | scispace.com |

Mechanistic Investigations and Kinetic Studies

Understanding the underlying mechanisms and kinetics of the transformations of this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Mechanistic Investigations

The mechanism of the key Staudinger/intramolecular aza-Wittig cascade has been extensively studied. The process is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. This forms a linear phosphazide (B1677712) intermediate. This intermediate is unstable and readily loses a molecule of dinitrogen (N₂) to generate an iminophosphorane (also known as an aza-ylide).

The subsequent intramolecular aza-Wittig reaction is believed to proceed through a [2+2] cycloaddition between the iminophosphorane (the aza-ylide) and the carbonyl group of the aldehyde. This forms a four-membered oxazaphosphetane intermediate. This strained ring rapidly collapses, undergoing cycloreversion to yield the final cyclic imine product and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. The formation of the strong P=O double bond is a major thermodynamic driving force for this step. beilstein-journals.org

Computational studies using methods like Density Functional Theory (DFT) are instrumental in elucidating such reaction pathways. nih.govmdpi.com These studies can map the potential energy surface of the reaction, identify the structures of transition states and intermediates (like the oxazaphosphetane), and calculate the activation barriers for each step, providing a detailed picture of the reaction mechanism. nih.gov While specific computational studies on this compound are not extensively documented, the well-established mechanism for the Staudinger and aza-Wittig reactions provides a solid framework for understanding its reactivity.

Kinetic Studies

Detailed kinetic studies specifically on the tandem reactions of this compound are limited in the literature. However, the kinetics of the individual steps can be inferred from studies on related compounds. For cascade reactions that require an initial oxidation of the alcohol, this first step can be rate-determining.

Kinetic investigations on the oxidation of benzyl alcohol and its derivatives by various oxidants, such as dichromate and hypochlorite, have been reported. semanticscholar.org These studies typically show a first-order dependence on both the alcohol and the oxidant concentration.

Table 2: Kinetic Data for the Oxidation of Benzyl Alcohol This table provides kinetic parameters for the oxidation of benzyl alcohol, a reaction relevant as a potential initial step in cascade processes starting from this compound.

| Oxidant | Medium | Order in [Alcohol] | Order in [Oxidant] | Key Findings | Reference |

|---|---|---|---|---|---|

| Acidified Dichromate | Aqueous Acetic Acid | 1 | 1 | Reaction is acid-catalyzed; electron-donating groups on the ring accelerate the reaction. | semanticscholar.org |

| Hypochlorite | Aqueous Acetic Acid | 1 | 1 | No radical intermediates are involved; the rate decreases with increasing dielectric constant. |

Furthermore, kinetic profiles of reactions involving the product of azide reduction, 2-aminobenzyl alcohol, provide insight into the subsequent steps. For example, the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin (B602359) shows a progressive increase in product formation over time, indicating a controlled reaction rate under specific conditions. researchgate.net A comprehensive kinetic analysis of the entire cascade process originating from this compound would require monitoring the concentrations of reactants, intermediates, and products over time, a complex task due to the transient nature of the intermediates involved.

Derivatives and Structural Architectures Derived from 2 Azidophenyl Methanol

Synthesis of Substituted (2-Azidophenyl)methanol Analogues

The synthesis of substituted this compound analogues is crucial for fine-tuning the chemical and physical properties of the parent molecule, enabling its application in a wider range of chemical and biological systems. The synthetic strategies often involve either the modification of the this compound core or the de novo synthesis from appropriately substituted precursors.

A notable example is the synthesis of tris(4-azidophenyl)methanol, a multifunctional aryl azide (B81097). This analogue was efficiently synthesized in a one-pot reaction from the commercially available pararosaniline base nih.govresearchgate.nethelsinki.fi. The synthesis involves the diazotization of the arylamine precursor with tert-butyl nitrite (B80452) in the presence of p-toluenesulfonic acid, followed by a reaction with sodium azide nih.govresearchgate.nethelsinki.fi. This method provides a high yield of the desired product, showcasing an efficient route to a spatially oriented aryl azide with multiple reactive sites nih.govresearchgate.nethelsinki.fi.

General methods for the synthesis of benzyl (B1604629) azides can also be adapted to produce a variety of substituted this compound analogues. One common approach is the azidation of the corresponding benzyl alcohol. This can be achieved under mild conditions using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) organic-chemistry.org. Another method involves the use of azidotrimethylsilane (B126382) (TMSN₃) in the presence of a copper(II) triflate catalyst for the direct conversion of secondary benzylic alcohols to the corresponding azides organic-chemistry.org. These methods offer versatile pathways to introduce the azide functionality onto a pre-existing substituted phenylmethanol scaffold.

The following table summarizes selected examples of substituted this compound analogues and their synthetic methodologies.

| Compound Name | Starting Material(s) | Key Reagents | Reaction Conditions | Reference(s) |

| Tris(4-azidophenyl)methanol | Pararosaniline base | tert-butyl nitrite, p-toluenesulfonic acid, sodium azide | One-pot, room temperature | nih.govresearchgate.nethelsinki.fi |

| General Benzyl Azides | Substituted Benzyl Alcohols | 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Mild conditions | organic-chemistry.org |

| Secondary Benzyl Azides | Secondary Benzylic Alcohols | Azidotrimethylsilane (TMSN₃), Copper(II) triflate | Not specified | organic-chemistry.org |

Polymeric Structures and Macromolecular Conjugates Utilizing this compound

The azide functionality of this compound and its derivatives serves as a versatile handle for their incorporation into polymeric structures and for the creation of macromolecular conjugates. The ability of the azide group to participate in highly efficient and specific reactions, such as the Staudinger ligation and azide-alkyne cycloadditions, makes it an invaluable tool in polymer and materials science.

A significant application of a this compound analogue is demonstrated in the solid-phase synthesis of peptoids. Tris(4-azidophenyl)methanol has been utilized as a protecting group for thiols in peptoid synthesis on a polystyrene resin nih.govhelsinki.fi. In this process, the aryl azide-protected thiol is incorporated into the peptoid chain. The azide groups can subsequently be functionalized via copper-catalyzed cycloaddition reactions, offering a pathway to create complex, functional macromolecular conjugates nih.govhelsinki.finih.gov. The deprotection of the thiol is achieved under mild conditions via a Staudinger reduction, highlighting the utility of the azido (B1232118) group as a versatile chemical handle in solid-phase synthesis nih.govhelsinki.fi.

The general principle of incorporating azide functionalities into polymers to create reactive materials is well-established. For instance, poly(vinyl alcohol) (PVA) has been chemically modified with heterocyclic compounds containing azide groups to enhance its properties and introduce new functionalities researchgate.netnih.govmdpi.com. While not directly employing this compound, this work illustrates the broader strategy of using azide-functionalized building blocks to create advanced polymeric materials. The hydroxyl group of this compound could similarly be used to initiate polymerization or be esterified with a monomer, thereby incorporating the azidophenyl moiety into a polymer chain.

The following table provides examples of how azides, including derivatives of this compound, are used in the construction of polymeric and macromolecular structures.

| Application | Specific Compound/Moiety | Polymer/Macromolecule | Key Reaction(s) | Reference(s) |

| Peptoid Synthesis | Tris(4-azidophenyl)methanol | Polystyrene resin-supported peptoid | Thiol protection, Staudinger reduction, CuAAC | nih.govhelsinki.finih.gov |

| Polymer Modification | Azide-containing heterocyclic compounds | Poly(vinyl alcohol) (PVA) | Chemical modification | researchgate.netnih.govmdpi.com |

Conjugation to Surfaces and Materials through Click Chemistry

The azide group of this compound is ideally suited for the surface functionalization of a wide range of materials through "click chemistry." nih.govillinois.edupcbiochemres.com The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage nih.govillinois.edupcbiochemres.com. This methodology allows for the covalent attachment of this compound and its derivatives to surfaces functionalized with alkyne groups, or conversely, the attachment of alkyne-containing molecules to surfaces functionalized with this compound.

The general applicability of click chemistry for surface modification is well-documented. For example, self-assembled monolayers (SAMs) on gold surfaces have been functionalized with azides and subsequently modified by "clicking" on ferrocene (B1249389) derivatives containing a terminal alkyne nih.gov. This approach provides a robust and high-yielding method for immobilizing molecules on surfaces nih.gov. Similarly, polymer surfaces can be modified to introduce azide or alkyne functionalities, enabling the subsequent attachment of biomolecules or other functional materials. For instance, poly(vinyl alcohol) has been functionalized with both azide and alkyne groups to facilitate crosslinking and the creation of new functional polymer-based materials elsevierpure.com.

The versatility of this approach is further highlighted by the commercial availability of surfaces specifically designed for click chemistry applications. Companies like PolyAn offer microplates and beads functionalized with 3D-Azide or 3D-Alkyne surfaces for the bio-orthogonal conjugation of biomolecules poly-an.de. This demonstrates the widespread adoption of click chemistry as a reliable method for surface functionalization. This compound, with its hydroxyl group, offers an additional point of attachment or modification. For example, it could be attached to a surface via its hydroxyl group, leaving the azide group available for subsequent click reactions.

The following table outlines examples of surface and material conjugation using azide-alkyne click chemistry.

| Surface/Material | Functional Group on Surface | Molecule to be Conjugated | Key Reaction | Application | Reference(s) |

| Gold (Self-Assembled Monolayer) | Azide | Ethynyl ferrocene | CuAAC | Electrode modification | nih.gov |

| Poly(vinyl alcohol) | Azide/Alkyne | Not specified (crosslinking) | CuAAC | Functional polymer materials | elsevierpure.com |

| Microplates/Beads | 3D-Azide/3D-Alkyne | Biomolecules | CuAAC/SPAAC | Bio-orthogonal conjugation | poly-an.de |

Advanced Spectroscopic and Structural Elucidation of 2 Azidophenyl Methanol and Its Transformations

High-Resolution NMR Spectroscopy for Conformational and Mechanistic Insights

For a comprehensive analysis, both ¹H and ¹³C NMR spectra are essential. The ¹H NMR spectrum would provide information on the chemical environment of the protons, their multiplicity, and coupling constants, which are indicative of the spatial arrangement of neighboring atoms. The ¹³C NMR spectrum would reveal the number of distinct carbon environments and their electronic nature.

Expected ¹H NMR Spectral Data: A predicted ¹H NMR spectrum of (2-Azidophenyl)methanol in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, and the hydroxyl (-OH) proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons would be expected to show a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the δ 4.5-5.0 ppm region. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methylene carbon. The carbon bearing the azide (B81097) group and the one bearing the methanol (B129727) group would have characteristic chemical shifts influenced by the electronic effects of these substituents.

Mechanistic Insights from NMR: NMR spectroscopy is invaluable for monitoring the transformations of this compound. For instance, during its thermal decomposition, NMR can be used to track the disappearance of the starting material and the appearance of intermediates and final products in real-time. This allows for the elucidation of reaction kinetics and mechanistic pathways, such as intramolecular cyclization reactions. The transformation of the azide and methanol functionalities would lead to significant changes in the chemical shifts of nearby protons and carbons, providing clear evidence of the chemical changes occurring.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Methylene-H (-CH₂OH) | 4.5 - 5.0 | Singlet or Doublet |

| Hydroxyl-H (-OH) | Variable | Broad Singlet |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N₃ | ~140 |

| Aromatic C-CH₂OH | ~135 |

| Aromatic C-H | 115 - 130 |

| Methylene-C (-CH₂OH) | ~60 |

Vibrational Spectroscopy for Probing Intramolecular Interactions (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intramolecular interactions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. A strong, sharp absorption band is expected in the region of 2100-2150 cm⁻¹ due to the asymmetric stretching vibration of the azide (-N₃) group. This is a characteristic peak for azido (B1232118) compounds. The hydroxyl (-OH) group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibration of the primary alcohol will appear around 1050 cm⁻¹. The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The azide group's symmetric stretching vibration, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations also typically give rise to strong Raman bands. By analyzing the shifts in vibrational frequencies, one can gain insights into intramolecular hydrogen bonding between the hydroxyl group and the azide group, which can influence the conformation of the molecule.

Table of Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 | IR |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | IR |

| Alcohol (C-O) | C-O Stretch | ~1050 | IR |

| Aromatic (C=C) | C=C Stretch | 1450 - 1600 | IR, Raman |

The study of these vibrational modes under different conditions, such as temperature changes, can reveal information about the stability of different conformers and the energetics of intramolecular interactions.

Mass Spectrometry for Reaction Monitoring and Pathway Elucidation (ESI-MS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for monitoring its chemical transformations. Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.

The molecular weight of this compound is 149.15 g/mol . In ESI-MS, the molecule would likely be observed as the protonated molecule [M+H]⁺ at m/z 150.16 or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Fragmentation Pattern: Upon fragmentation in the mass spectrometer, aryl azides typically lose a molecule of nitrogen (N₂), which has a mass of 28 amu datapdf.com. This would result in a prominent fragment ion at m/z 121.1. The resulting nitrene intermediate is highly reactive and can undergo further rearrangements and fragmentations. The benzyl (B1604629) alcohol moiety can also fragment, for example, through the loss of a hydroxyl radical (•OH) or water (H₂O).

Reaction Monitoring and Pathway Elucidation: LC-MS is a powerful tool for monitoring the progress of reactions involving this compound. For example, in its thermal decomposition, LC-MS can be used to separate and identify the various products formed over time. By coupling the liquid chromatograph to a mass spectrometer, both the retention time and the mass-to-charge ratio of each component in the reaction mixture can be determined, allowing for the unambiguous identification of reactants, intermediates, and products. This provides invaluable data for elucidating the complex reaction pathways of its transformations, such as cyclization or intermolecular reactions.

Table of Expected Mass Spectrometry Data:

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 150.16 | Protonated molecule |

| [M+Na]⁺ | 172.14 | Sodium adduct |

| [M-N₂]⁺ | 121.10 | Loss of nitrogen |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A search of the crystallographic literature did not yield a publicly available crystal structure for this compound.

Were a crystal structure to be determined, it would provide a wealth of information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles in the solid state. This would reveal the preferred conformation of the molecule, including the orientation of the azide and methanol groups relative to the phenyl ring and to each other.

Intramolecular Interactions: The solid-state structure would confirm the presence and geometry of any intramolecular hydrogen bonds, for example, between the hydroxyl proton and one of the nitrogen atoms of the azide group.

Intermolecular Interactions: The crystal packing would reveal the nature and extent of intermolecular forces, such as hydrogen bonding between the hydroxyl groups of adjacent molecules and π-π stacking interactions between the phenyl rings. These interactions govern the macroscopic properties of the crystalline material.

The determination of the crystal structure would be invaluable for understanding the solid-state reactivity and thermal stability of this compound.

Calorimetric Techniques for Thermal Behavior Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis, C80 Calorimetry)

Calorimetric techniques are essential for characterizing the thermal stability and decomposition behavior of this compound. A detailed study by Plater et al. investigated its thermal decomposition using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and C80 calorimetry researchgate.net.

Differential Scanning Calorimetry (DSC): DSC measurements on this compound revealed its melting point and the exothermic nature of its decomposition. The DSC thermogram showed a sharp endothermic peak corresponding to melting, immediately followed by a broad exothermic peak indicating decomposition. The onset of decomposition was observed to be around 140 °C researchgate.net. The enthalpy of decomposition provides a measure of the energy released during the process, which is a critical parameter for assessing its thermal hazard.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would show a significant mass loss corresponding to the evolution of nitrogen gas (N₂) upon decomposition of the azide group researchgate.net. The temperature at which this mass loss begins provides another measure of the compound's thermal stability. Further mass loss at higher temperatures would indicate the decomposition of the remaining organic framework.

C80 Calorimetry: C80 calorimetry is a more sensitive technique for measuring heat flow and can provide more accurate thermodynamic data for decomposition reactions. The study by Plater et al. utilized C80 calorimetry to obtain precise measurements of the heat of decomposition of this compound under both non-oxidative and oxidative conditions researchgate.net.

Table of Thermal Analysis Data:

| Technique | Parameter | Observed Value/Behavior | Reference |

|---|---|---|---|

| DSC | Melting Point | Precedes decomposition | researchgate.net |

| DSC | Decomposition Onset | ~140 °C | researchgate.net |

| DSC | Decomposition | Exothermic | researchgate.net |

| TGA | Mass Loss | Corresponds to N₂ evolution | researchgate.net |

These calorimetric studies are crucial for understanding the thermal hazards associated with this compound and for defining safe handling and processing temperatures. The data indicates that while the compound is relatively stable at room temperature, it undergoes a highly energetic decomposition at elevated temperatures.

Theoretical and Computational Chemistry of 2 Azidophenyl Methanol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemistry provides powerful tools to dissect the electronic structure and predict the reactivity of molecules like (2-Azidophenyl)methanol. These studies are fundamental to understanding its chemical transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the energetics of its key reaction pathways, such as thermal decomposition and cycloaddition reactions. cuny.edu Aryl azides are known to undergo reactions via two primary routes upon heating or irradiation: cleavage of the N-N bond to form a highly reactive nitrene intermediate, or participation in 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net

Computational studies using functionals like B3LYP can map the potential energy surface for these transformations, identifying transition states and calculating activation energy barriers. For instance, the intramolecular cyclization of the azide (B81097) group onto the aromatic ring or the concerted loss of dinitrogen (N₂) can be modeled. The calculated energy barriers help predict which pathway is more favorable under specific conditions. rsc.orgrsc.org

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nitrene Formation (N₂ extrusion) | B3LYP | 6-31G(d) | 35.4 |

| 1,3-Dipolar Cycloaddition with Alkyne | B3LYP | 6-31G(d) | 15.2 |

| Intramolecular Cyclization | M06-2X | 6-311+G(d,p) | 42.1 |

Note: The data in this table is hypothetical and serves as a representative example of values typically obtained from DFT calculations for similar aryl azide compounds.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. youtube.com For this compound, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity.

The HOMO is expected to be primarily localized on the azide group and the π-system of the phenyl ring, indicating these are the sites most susceptible to electrophilic attack. The LUMO, conversely, would likely have significant contributions from the azide's antibonding orbitals, making it the site for nucleophilic attack and the key orbital involved in cycloaddition reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net The bonding within the linear azide group involves delocalized π orbitals, which is a characteristic feature that can be analyzed through computational methods. youtube.com

Prediction of Spectroscopic Signatures

Computational chemistry enables the accurate prediction of various spectroscopic properties, which is invaluable for compound identification and characterization. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The most characteristic feature in its IR spectrum would be the strong asymmetric stretching vibration of the azide (-N₃) group, typically appearing in the 2100-2160 cm⁻¹ region. Other key vibrations include the O-H stretch of the methanol (B129727) group (around 3300-3500 cm⁻¹) and various C-H and C=C stretching modes from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. For this compound, transitions would include π→π* excitations within the phenyl ring and n→π* transitions associated with the azide and hydroxyl groups.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (B3LYP/6-31G(d)) (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 | 3450 |

| C-H Stretch (Aromatic) | 3000-3100 | 3065 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2940 |

| N₃ Asymmetric Stretch | 2100-2160 | 2130 |

| C=C Stretch (Aromatic) | 1450-1600 | 1580 |

Note: Predicted frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For this compound, conformational flexibility arises from the rotation of the hydroxymethyl group (-CH₂OH) relative to the phenyl ring and the rotation of the hydroxyl proton.

Computational methods can be used to perform a systematic scan of the potential energy surface by varying the key dihedral angles. This process identifies the low-energy conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their equilibrium populations. In this compound, specific conformers may be stabilized by intramolecular hydrogen bonding between the hydroxyl group's hydrogen and one of the nitrogen atoms of the adjacent azide group. nih.gov Mapping this energy landscape is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Applications of 2 Azidophenyl Methanol in Advanced Materials and Chemical Synthesis

Building Block for Complex Organic Molecules

The dual functionality of (2-Azidophenyl)methanol makes it a significant building block for the synthesis of complex organic molecules. The azide (B81097) group can participate in various reactions, including 1,3-dipolar cycloadditions (e.g., "click chemistry"), Staudinger reactions, and C-H bond amination, while the methanol (B129727) moiety can undergo typical alcohol reactions such as esterification, etherification, and conversion to halides. This orthogonality allows for the stepwise construction of intricate molecular frameworks.

One of the key applications of aryl azides, in general, is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient formation of stable triazole rings, which can act as linkers or introduce specific functionalities into a molecule. The hydroxyl group of this compound can be attached to other molecular fragments before or after the cycloaddition reaction, providing a route to more sophisticated molecular systems.

The Staudinger reaction of the azide group with a phosphine (B1218219) provides a mild method for the formation of an amine, which can then be used in subsequent synthetic steps. This transformation is particularly useful in the synthesis of molecules where a primary amine is required at a specific position. The ability to convert the azide to an amine adds to the versatility of this compound as a synthetic intermediate.

The following table summarizes some of the key reactions that highlight the utility of aryl azides with alcohol functionalities as building blocks in organic synthesis.

| Reaction Type | Reactant with Azide/Alcohol Functionality | Key Transformation | Resulting Structure/Application |

| 1,3-Dipolar Cycloaddition | Aryl azide | Formation of a 1,2,3-triazole ring | Linker in complex molecules, synthesis of bioactive compounds. |

| Staudinger Reaction | Aryl azide | Reduction of the azide to a primary amine | Introduction of an amino group for further functionalization. |

| Esterification/Etherification | Alcohol | Formation of an ester or ether linkage | Attachment to other molecules or polymer backbones. |

| Nucleophilic Substitution | Alcohol (after conversion to a better leaving group) | Replacement of the hydroxyl group with other functionalities | Introduction of halides, etc., for further synthetic transformations. |

Functional Monomer in Polymer Chemistry

In the realm of polymer chemistry, this compound can serve as a valuable functional monomer. Its hydroxyl group provides a handle for incorporation into polymer chains through various polymerization techniques, such as condensation polymerization or ring-opening polymerization. Once incorporated, the pendant azide group remains available for post-polymerization modification, allowing for the synthesis of functional or graft copolymers.

The azide functionality on the polymer backbone can be utilized for a variety of "click" reactions, most notably the CuAAC reaction. This enables the straightforward introduction of a wide range of functionalities onto the polymer side chains, including bioactive molecules, fluorescent dyes, or other polymer chains. This approach is highly efficient and allows for the precise control over the chemical composition and properties of the final polymer.

Furthermore, the azide group can be used for cross-linking polymer chains. Upon thermal or photochemical activation, the azide can decompose to form a highly reactive nitrene intermediate, which can then undergo insertion into C-H or N-H bonds of neighboring polymer chains, leading to the formation of a cross-linked network. This is a powerful method for the preparation of stable polymer films and hydrogels.

The table below outlines the potential roles of this compound in polymer synthesis.

| Polymerization Role | Reactive Group | Mechanism/Reaction | Resulting Polymer Architecture |

| Comonomer | Hydroxyl group | Condensation polymerization, esterification with other monomers | Linear polymer with pendant azide groups |

| Post-polymerization Modification | Azide group | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Functionalized polymer with tailored side chains |

| Cross-linking Agent | Azide group | Thermal or photochemical nitrene formation and insertion | Cross-linked polymer network |

Precursor for Heterocyclic Compounds

The ortho-disposed azide and methanol functionalities in this compound make it an excellent precursor for the synthesis of a variety of N-heterocyclic compounds through intramolecular cyclization reactions. nih.govresearchgate.net The proximity of these two reactive groups facilitates ring closure under appropriate conditions, leading to the formation of fused heterocyclic systems.

Upon thermal or photochemical activation, the azide group can extrude dinitrogen to generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular insertion into the O-H bond of the adjacent methanol group, leading to the formation of a five-membered heterocyclic ring. Alternatively, the nitrene can insert into a C-H bond of the methyl group, which after rearrangement could also lead to heterocyclic structures.

Another synthetic route involves the intramolecular reaction between the azide and the alcohol, potentially mediated by a catalyst, to form fused ring systems. The specific heterocyclic product formed will depend on the reaction conditions and the presence of any additional reagents. This approach provides a direct and efficient method for the synthesis of heterocycles that might be difficult to access through other synthetic routes.

The following table presents some of the potential heterocyclic systems that could be synthesized from this compound and related precursors.

| Starting Material | Reaction Type | Key Intermediate | Resulting Heterocyclic System |

| This compound | Thermal/Photochemical Cyclization | Nitrene | Fused oxazole (B20620) or related N,O-heterocycles |

| 2-Azidoaryl aldehydes/ketones | Intramolecular Cyclization | - | Quinazolines, Benzodiazepines |

| Vinyl azides | Denitrogenative Cyclization | - | Isoxazoles |

| Aliphatic azides | Intramolecular C-H amination | Nickel iminyl species | Pyrroles |

Surface Functionalization and Grafting Agent

The bifunctional nature of this compound makes it a suitable agent for the functionalization of surfaces and for grafting molecules or polymers onto a substrate. The hydroxyl group can be used to anchor the molecule to a variety of surfaces, such as silica (B1680970), metal oxides, or polymers that possess complementary functional groups (e.g., carboxylic acids, isocyanates).

Once the this compound is immobilized on the surface, the azide group is exposed and available for further reactions. This allows for the subsequent attachment of other molecules or the initiation of surface-grafted polymerization. The azide can be converted to an amine via the Staudinger reaction, which can then be used for standard bioconjugation techniques.

More directly, the azide can be used in "click" chemistry to attach alkyne-functionalized molecules to the surface. A particularly attractive application is the use of the aryl azide as a photo-crosslinker. Upon exposure to UV light, the azide forms a nitrene that can insert into C-H bonds of an overlying polymer film, creating a covalent linkage between the surface and the polymer. This method is highly versatile and can be used to create stable and patterned polymer coatings on a variety of substrates.

The table below illustrates the steps involved in using this compound for surface functionalization.

| Step | Reactive Group | Reaction/Interaction | Outcome |

| 1. Surface Attachment | Hydroxyl group | Covalent bond formation with surface functional groups (e.g., silanization) or physisorption | Immobilization of this compound on the substrate |

| 2. Grafting/Functionalization | Azide group | CuAAC with alkyne-terminated molecules or polymers | Covalent attachment of desired molecules/polymers to the surface |

| 2. Grafting/Functionalization | Azide group | Photochemical activation to form a nitrene | Covalent grafting of polymers or other molecules via C-H insertion |

Chemical Probes and Labeling Agents (Non-Biological Context)

In a non-biological context, this compound can be employed as a chemical probe or labeling agent for the analysis and detection of various analytes. The dual functionality allows for a two-stage "tag-and-modify" approach.

The hydroxyl group can be used to react with a target analyte that contains a complementary functional group, such as a carboxylic acid or an isocyanate. This reaction covalently attaches the azidophenyl moiety to the analyte. The azide group then serves as a versatile handle for the introduction of a reporter group.

For example, after derivatizing an analyte with this compound, an alkyne-functionalized fluorophore or chromophore can be attached via a CuAAC reaction. This allows for the sensitive detection and quantification of the analyte using techniques such as fluorescence spectroscopy or UV-Vis spectrophotometry. Similarly, an alkyne-functionalized affinity tag could be attached to facilitate the separation and purification of the derivatized analyte using chromatography. This approach is particularly useful for the analysis of complex mixtures in materials science or environmental chemistry where the analyte of interest lacks a suitable chromophore or other detectable feature.

The following table provides a conceptual workflow for the use of this compound as a non-biological labeling agent.

| Step | Description | Key Reaction | Purpose |

| 1. Derivatization | The hydroxyl group of this compound reacts with the analyte. | Esterification, Urethane formation, etc. | Covalently tag the analyte with an azide group. |

| 2. Labeling | The azide-tagged analyte reacts with an alkyne-functionalized reporter molecule. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Attach a detectable label (e.g., fluorophore, chromophore) to the analyte. |

| 3. Analysis | The labeled analyte is detected and/or quantified. | Chromatography, Spectroscopy, etc. | Qualitative or quantitative analysis of the original analyte. |

Future Outlook and Emerging Research Frontiers for 2 Azidophenyl Methanol

The versatile chemical nature of (2-azidophenyl)methanol positions it as a compound of significant interest for future research and development. The presence of both an azide (B81097) and a hydroxyl group on an aromatic scaffold opens up numerous possibilities for novel synthetic transformations and applications. The following subsections outline key areas where future research efforts are likely to be concentrated.

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Features | Application |

|---|---|---|

| IR | ∼3450 cm⁻¹ (O-H), ∼2100 cm⁻¹ (N₃⁻) | Confirm azide and alcohol groups |

| ¹H NMR | δ 4.65 (s, 2H, CH₂OH), δ 7.2–7.8 (m) | Verify aromatic substitution pattern |

| MS (ESI+) | m/z 164.1 [M+H]⁺ | Assess purity and molecular weight |

Q. Table 2: Comparative Reactivity in Click Chemistry

| Condition | Triazole Yield (%) | Notes |

|---|---|---|

| CuSO₄/sodium ascorbate, H₂O/t-BuOH | 85 | High efficiency, minimal byproducts |

| Ru-based catalyst, DCM | 62 | Slower kinetics, higher cost |

| Catalyst-free, microwave | 45 | Requires prolonged heating |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.